molecular formula C34H28BrN5O3 B415797 N'-[(E)-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETOHYDRAZIDE

N'-[(E)-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETOHYDRAZIDE

Cat. No.: B415797
M. Wt: 634.5g/mol
InChI Key: VSYXGOPJUFDVIQ-HASSKWOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide typically involves multiple stepsThe final step involves the condensation of the pyrrole derivative with the hydrazide component under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N’-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

N’-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C34H28BrN5O3

Molecular Weight

634.5g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide

InChI

InChI=1S/C34H28BrN5O3/c1-23-17-27(21-42-2)30(19-36)34(38-23)43-22-32(41)39-37-20-26-18-31(24-9-5-3-6-10-24)40(29-15-13-28(35)14-16-29)33(26)25-11-7-4-8-12-25/h3-18,20H,21-22H2,1-2H3,(H,39,41)/b37-20+

InChI Key

VSYXGOPJUFDVIQ-HASSKWOGSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C#N)COC

SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C#N)COC

Origin of Product

United States

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